Boc-L-Lys(N3)-OH (CHA)

Descripción

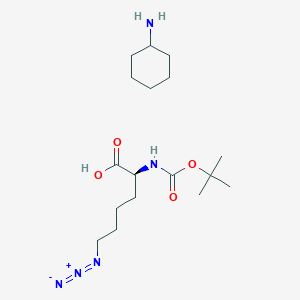

Boc-L-Lys(N3)-OH (CHA) is a specialized amino acid derivative used in click chemistry and peptide synthesis. Its structure features:

- Boc (tert-butoxycarbonyl) protecting group at the α-amino position.

- Azide (N3) functional group at the ε-position of the lysine side chain.

- Cyclohexylamine (CHA) as a counterion, forming a salt to enhance solubility and stability .

This compound is widely employed in bioorthogonal reactions, enabling efficient conjugation of nucleic acids, lipids, and proteins via azide-alkyne cycloaddition. Its high specificity, yield, and compatibility with aqueous environments make it a cornerstone in chemical biology and drug development .

Propiedades

IUPAC Name |

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHYBEBTGVUZET-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method 1: Boron Trifluoride-Mediated Dual Protection Strategy

A patented approach (CN105646286A) outlines a cost-effective method for synthesizing Boc-L-Lys(N3)-OH (CHA) through sequential protection of lysine’s α-amino, carboxyl, and ε-amino groups. The process involves:

-

Chelation of α-Amino and Carboxyl Groups : Lysine is dispersed in oxolane (tetrahydrofuran, THF) and treated with Feldalat NM (identified as Fmoc-OSu, 9-fluorenylmethyloxycarbonyl succinimide) under ice-cold conditions. Boron trifluoride (BF₃) in THF is added to form a stable complex with the α-amino and carboxyl groups, leaving the ε-amino group exposed.

-

ε-Amino Protection with Boc Anhydride : Bis(tert-butoxycarbonyl)oxide (Boc anhydride) is introduced to selectively protect the ε-amino group. The reaction proceeds at 50°C for 5 hours under pH control (maintained at ~8 using 30% sodium hydroxide).

-

Deprotection and Isolation : The boron trifluoride complex is cleaved with alkali, followed by Fmoc protection of the α-amino group using Fmoc-OSu. Ethyl acetate extraction and recrystallization yield the final product with >99.5% purity by HPLC.

Optimization Data :

Method 2: Benzotriazole-Assisted Orthogonal Protection

An alternative method (WO2008014811A1) employs 1-alkoxycarbonylbenzotriazoles for orthogonal protection of lysine’s ε-amino group. Key steps include:

-

Synthesis of 1-t-Butoxycarbonylbenzotriazole : Di-t-butyl dicarbonate reacts with benzotriazole in THF, catalyzed by dimethylaminopyridine (DMAP), to generate the active Boc-benzotriazole intermediate.

-

Selective ε-Amino Protection : L-lysine monohydrochloride is treated with Boc-benzotriazole at pH 11.5 (adjusted with NaOH), selectively modifying the ε-amino group. The α-amino group remains unprotected.

-

Workup and Purification : The product is isolated via acid-base extraction, followed by dicyclohexylamine (DCHA) salt formation to enhance crystallinity. Recrystallization from methyl ethyl ketone yields Z-Lys(Boc)-OH-DCHA with 94.5% purity.

Critical Parameters :

-

Temperature : Room temperature for benzotriazole activation, 0°C for lysine reaction.

-

Yield : 64% before recrystallization, improving to 60% after purification.

Comparative Analysis of Synthesis Methods

| Parameter | Method 1 (BF₃ Chelation) | Method 2 (Benzotriazole) |

|---|---|---|

| Protecting Groups | Fmoc (α), Boc (ε) | Boc (ε), free α-amino |

| Key Reagents | BF₃, Fmoc-OSu, Boc anhydride | Boc-benzotriazole, NaOH |

| Reaction Time | 5 hours (Boc step) | 2 hours (Boc activation) |

| Purity | >99.5% (HPLC) | 94.5% (HPLC) |

| Cost Efficiency | 15% cost reduction | Higher reagent costs |

| Scalability | Industrial-scale viable | Limited by benzotriazole use |

Method 1 excels in cost-effectiveness and scalability, making it suitable for large-scale production. In contrast, Method 2 offers superior orthogonality, preserving the α-amino group for subsequent modifications, which is advantageous for peptide chain elongation.

Mechanistic Insights and Reaction Optimization

Role of Boron Trifluoride in Method 1

Boron trifluoride acts as a Lewis acid, coordinating with the α-amino and carboxyl groups of lysine to prevent undesired side reactions during ε-amino protection. This chelation stabilizes the intermediate, enabling selective Boc anhydride addition at elevated temperatures (50°C). The BF₃ complex is subsequently disrupted by alkaline hydrolysis, releasing the protected lysine derivative.

Benzotriazole-Mediated Activation in Method 2

Benzotriazole enhances the electrophilicity of the Boc group by forming a reactive mixed carbonate intermediate. This strategy avoids the use of unstable chloroformates, improving reaction safety and reproducibility. The pH-dependent selectivity (pH 11.5) ensures that only the ε-amino group reacts, as the α-amino group remains protonated under these conditions.

Challenges and Practical Considerations

-

Azide Stability : The azide group in Boc-L-Lys(N3)-OH (CHA) is susceptible to reduction under acidic or reductive conditions. Storage at -20°C in anhydrous solvents is recommended to prevent degradation.

-

Byproduct Formation : Incomplete protection in Method 1 may yield di-Boc-protected lysine (7% impurity), necessitating rigorous pH control during the Boc anhydride step.

-

Solvent Choice : THF in Method 1 offers optimal solubility for lysine and Boc anhydride, but its hygroscopic nature requires anhydrous conditions to avoid hydrolysis .

Análisis De Reacciones Químicas

Types of Reactions

Boc-L-Lys(N3)-OH (CHA) undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Click Chemistry: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.

Click Chemistry: Copper(I) catalysts, alkyne substrates, and suitable solvents like dimethyl sulfoxide (DMSO) or water.

Major Products Formed

Deprotection: Lysine with a free amino group.

Click Chemistry: Triazole derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Boc-L-Lys(N3)-OH is extensively utilized in SPPS due to its stability under the conditions typically used in peptide synthesis. The Boc protecting group allows for selective deprotection, facilitating the stepwise assembly of peptides. The azido group serves as a reactive site for subsequent modifications, enhancing the versatility of synthesized peptides .

Case Study:

In a study involving the synthesis of cyclic peptides, Boc-L-Lys(N3)-OH was incorporated to introduce azide functionality, allowing for further conjugation with various biomolecules through click chemistry. This approach demonstrated improved yields and specificity in peptide formation compared to traditional methods .

Click Chemistry Applications

Bioconjugation:

The azido group in Boc-L-Lys(N3)-OH makes it an ideal candidate for click chemistry applications, particularly in bioconjugation processes involving nucleic acids, proteins, and lipids. Click chemistry is favored for its high specificity and efficiency, enabling researchers to create complex biomolecular constructs with minimal side reactions .

Applications in Drug Discovery:

Recent advancements have highlighted the role of Boc-L-Lys(N3)-OH in drug discovery, where it is used to create targeted drug delivery systems. By conjugating therapeutic agents to peptides modified with this compound, researchers can enhance the efficacy and selectivity of treatments .

Protein Labeling and Imaging

Fluorescent Labeling:

The azide functionality allows for the incorporation of fluorescent tags via click reactions, enabling real-time imaging of proteins within cellular environments. This application is crucial for studying protein interactions and dynamics in live cells .

Case Study:

In a project aimed at visualizing protein localization within cells, Boc-L-Lys(N3)-OH was used to attach a fluorophore to a specific protein of interest. The study successfully demonstrated the utility of this approach in tracking protein movement and interaction dynamics in living organisms .

Development of Therapeutic Agents

Therapeutic Peptides:

Boc-L-Lys(N3)-OH has been employed in the development of therapeutic peptides designed to target specific biological pathways. The ability to modify peptides with functional groups through click chemistry allows for the fine-tuning of their properties, such as solubility and binding affinity .

Example Applications:

- Antibody-Drug Conjugates (ADCs): Utilizing Boc-L-Lys(N3)-OH as a linker, researchers can create ADCs that deliver cytotoxic agents directly to cancer cells, minimizing off-target effects.

- Vaccine Development: The compound aids in attaching adjuvants or antigens to peptide carriers, enhancing immune responses against specific pathogens .

Mecanismo De Acción

The mechanism of action of Boc-L-Lys(N3)-OH (CHA) primarily involves its reactivity in deprotection and click chemistry reactions. The Boc group provides stability during synthesis and can be selectively removed under acidic conditions. The azide group allows for efficient conjugation with alkyne-containing molecules through click chemistry, forming stable triazole linkages .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Boc-L-Lys(N3)-OH (CHA). Key differences and applications are highlighted:

Boc-L-Lys(Boc)-OH DCHA

- Structure: Dual Boc protection (α- and ε-amino groups); dicyclohexylammonium (DCHA) salt.

- Applications : Primarily used in peptide synthesis to prevent side reactions during elongation. Lacks the azide group, limiting utility in click chemistry .

- Molecular Weight : 466.57 g/mol (vs. 272.30 g/mol for Boc-L-Lys(N3)-OH without CHA) .

Fmoc-L-Lys(N3)-OH

- Structure : Fmoc (9-fluorenylmethyloxycarbonyl) at the α-position; azide at ε-position.

- Applications : Compatible with solid-phase peptide synthesis (SPPS) due to Fmoc’s acid-labile nature. Preferred over Boc in SPPS workflows .

- Reactivity : Similar azide functionality but requires milder deprotection conditions compared to Boc .

Z-Lys(Boc)-OH (CAS 2389-60-8)

- Structure : Z (benzyloxycarbonyl) at α-position; Boc at ε-position.

- Properties : Higher lipophilicity (LogP = 3.07) compared to Boc-L-Lys(N3)-OH (LogP ≈ 1.5), affecting membrane permeability .

- Applications : Used in pharmaceutical intermediates but lacks azide for click chemistry .

Boc-L-Lys(N3)-OMe

- Structure : Methyl ester at the carboxyl terminus; retains Boc and azide groups.

- Synthesis : Prepared via imidazole-1-sulfonyl azide and CuSO4 catalysis, followed by Boc deprotection .

- Utility : Intermediate in synthesizing azide-functionalized peptides; methyl ester requires saponification for further coupling .

Boc-L-Lys(Cbz)-OH

- Structure : Cbz (carbobenzyloxy) at ε-position; Boc at α-position.

- Bioactivity: Demonstrated inhibitory activity against N. gonorrhoeae PBP3 (Ki = 60–79 µM), highlighting its role in antimicrobial research .

- Limitations: Cbz group requires hydrogenolysis for removal, complicating synthetic routes compared to azide-based analogs .

Comparative Data Table

*Excluding CHA counterion; total molecular weight with CHA is 371.48 g/mol .

Actividad Biológica

Boc-L-Lys(N3)-OH (CHA) is a specialized amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique properties, particularly the azido group, allow for versatile applications in various fields, including proteomics and chemical biology. This article delves into the biological activity of Boc-L-Lys(N3)-OH, highlighting its applications, mechanisms of action, and relevant research findings.

Boc-L-Lys(N3)-OH is characterized by the presence of an azido group at the side chain of lysine. The molecular formula is , with a molecular weight of 272.31 g/mol . The azido group is stable under common peptide synthesis conditions, including treatment with trifluoroacetic acid (TFA) and piperidine, making it suitable for solid-phase peptide synthesis (SPPS) .

Key Features:

- Stability: The azido group remains intact during standard deprotection steps.

- Reactivity: Can be converted to an amine through Staudinger reduction, facilitating further functionalization .

- Application: Used as a building block for synthesizing side-chain modified peptides and proteins .

Biological Applications

Boc-L-Lys(N3)-OH has been utilized in various biological studies due to its ability to introduce modifications into peptide chains. Its applications include:

- Bio-labeling Reagents: It serves as a heterotrifunctional linker for attaching labels to peptides, enhancing their utility in tracking and studying protein interactions .

- Chemical Warfare Agent Sensors: The compound has been explored in developing sensors for detecting chemical warfare agents due to its reactive properties .

- Peptide Synthesis: It allows for the creation of complex peptide structures with specific functionalities, which can be critical in drug development and therapeutic applications .

The biological activity of Boc-L-Lys(N3)-OH can be attributed to its structural properties that enable specific interactions with biological molecules. The azido group can participate in click chemistry reactions, allowing for selective labeling and modification of proteins and peptides.

Mechanisms Include:

- Click Chemistry: The azido group can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a robust method for bioconjugation .

- Protein Modification: The ability to convert the azido group to an amine facilitates the introduction of various functional groups into peptides, which can alter their biological activity or stability .

Research Findings

Recent studies have highlighted the potential of Boc-L-Lys(N3)-OH in various research contexts:

- Peptide Synthesis Efficiency:

- Bioconjugation Studies:

- Case Study – Sensor Development:

Q & A

Q. What are the standard synthetic protocols for incorporating Boc-L-Lys(N3)-OH into peptide chains?

Boc-L-Lys(N3)-OH is typically used in solid-phase peptide synthesis (SPPS) via the Boc/benzyl strategy. Key steps include:

- Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) to expose the α-amino group for coupling .

- Conjugation : Activation of the carboxylic acid group using coupling reagents like BOP-Cl or EDCI/HOAt, followed by amidation with amine-containing residues (e.g., lysine side chains) .

- Azide Stability : Ensure azide functionality remains intact during acidic deprotection by using mild conditions (e.g., short TFA exposure times) .

Q. How do I verify the identity and purity of Boc-L-Lys(N3)-OH after synthesis?

Use a combination of:

- HPLC : To assess purity (>98% by reversed-phase chromatography) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₈N₆O₆: 436.2 g/mol) .

- NMR : Characterize regioselectivity of the azide group (δ ~3.3 ppm for -N₃ in ¹H NMR) .

Advanced Research Questions

Q. How can I optimize reaction yields when coupling Boc-L-Lys(N3)-OH to bulky or sterically hindered residues?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and reduce steric hindrance .

- Coupling Reagents : Replace EDCI with BOP-Cl for sterically challenging substrates, as it improves activation efficiency .

- Temperature Control : Perform reactions at 0–4°C to minimize azide degradation while enabling slow, controlled coupling .

Q. What strategies resolve contradictions in reported azide reactivity under varying experimental conditions?

Discrepancies in azide stability or reactivity often arise from:

- Acid Sensitivity : Compare TFA exposure times—longer durations (>2 hours) may degrade -N₃ groups, reducing click chemistry efficiency .

- Metal Catalysts : Copper(I) catalysts (e.g., CuBr) in click reactions may require inert atmospheres to prevent oxidation-induced side reactions .

- Data Normalization : Replicate experiments using standardized protocols (e.g., molar ratios, solvent systems) from primary literature to isolate variables .

Q. How do I design experiments to evaluate Boc-L-Lys(N3)-OH’s role in bioorthogonal labeling?

- Control Groups : Include non-azide analogs (e.g., Boc-L-Lys-OH) to confirm specificity of click reactions .

- Kinetic Studies : Measure reaction rates between azide-modified peptides and alkynes (e.g., DBCO) via HPLC or fluorescence quenching .

- In Vivo Validation : Use cell lysates or live-cell imaging to test biocompatibility and labeling efficiency under physiological conditions .

Methodological and Regulatory Considerations

Q. What are the critical steps for reproducing Boc-L-Lys(N3)-OH-based protocols from literature?

- Documentation : Follow the "Experimental" sections of peer-reviewed papers, noting exact reagent grades (e.g., "TFA, 99% purity") and equipment settings .

- Supporting Information : Refer to supplementary materials for chromatograms, NMR spectra, or crystallographic data to validate intermediate structures .

- Batch Consistency : Source reagents from certified suppliers (e.g., ECHA-registered vendors) to minimize variability .

Q. How should researchers address discrepancies in regulatory guidelines for handling azide-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.